Vitisin B (vitis vinifera)
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Overview
Description
Vitisin B is a naturally occurring stilbene compound found in Vitis vinifera, commonly known as grapevine. Stilbenes are a group of polyphenolic compounds known for their antioxidant properties. Vitisin B, along with other stilbenes like resveratrol and ε-viniferin, plays a significant role in the plant’s defense mechanisms against pathogens and environmental stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vitisin B involves the oxidative coupling of resveratrol molecules. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction typically occurs under mild conditions, with the presence of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: Industrial production of Vitisin B is primarily achieved through the extraction and purification from grapevine roots and canes. High-speed counter-current chromatography (HSCCC) is a common method used for the separation and purification of Vitisin B. The process involves a quaternary solvent system composed of chloroform, methanol, n-butanol, and water .
Chemical Reactions Analysis
Types of Reactions: Vitisin B undergoes various chemical reactions, including:
Oxidation: Vitisin B can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert Vitisin B back to its precursor resveratrol.
Substitution: Substitution reactions can occur at the hydroxyl groups of Vitisin B, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxidases, and laccases are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol.
Substitution: Alkylated derivatives of Vitisin B.
Scientific Research Applications
Chemistry: Vitisin B is used as a model compound for studying oxidative coupling reactions and the synthesis of polyphenolic compounds.
Biology: It has been shown to exhibit antioxidant properties, which can help in reducing oxidative stress in biological systems.
Medicine: Vitisin B has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Vitisin B is used in the cosmetic and nutraceutical industries for its antioxidant properties
Mechanism of Action
Vitisin B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells. The molecular targets of Vitisin B include various enzymes and signaling pathways involved in oxidative stress response. It can modulate the activity of enzymes such as superoxide dismutase and catalase, and influence signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with potent antioxidant properties.
ε-Viniferin: Another stilbene found in grapevine with similar antioxidant activities.
δ-Viniferin: A dimer of resveratrol with anti-tumoral and neuroprotective properties.
Comparison: Vitisin B is unique due to its higher molecular weight and complex structure compared to resveratrol and ε-viniferin. While resveratrol is the most studied stilbene, Vitisin B has shown potential for stronger antioxidant activity in certain assays. The interactions between Vitisin B and other stilbenes can result in synergistic or additive effects, enhancing their overall antioxidant capacity .
Properties
CAS No. |
184362-10-5 |
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Molecular Formula |
C25H25O12+ |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium |
InChI |
InChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1 |
InChI Key |
MQBZYHDAWXXFLB-FHBCLOHASA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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